4-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid
Overview
Description
4-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is a complex organic compound that features a furan ring substituted with a bromophenyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid typically involves multi-step organic reactionsThe resulting intermediate is then reacted with a carbamothioylamino group, and finally, a benzoic acid moiety is introduced .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furanones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furanones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The bromophenyl group may enhance binding affinity to certain proteins, while the benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid
- 4-[[5-(4-Methylphenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid
- 4-[[5-(4-Fluorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid
Uniqueness
4-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine .
Properties
IUPAC Name |
4-[[5-(4-bromophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O4S/c20-13-5-1-11(2-6-13)15-9-10-16(26-15)17(23)22-19(27)21-14-7-3-12(4-8-14)18(24)25/h1-10H,(H,24,25)(H2,21,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNOSXCFGXWLCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361738 | |
Record name | 4-[[5-(4-bromophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586393-25-1 | |
Record name | 4-[[5-(4-bromophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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